molecular formula C15H19N3O2S B2755629 2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340973-98-9

2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2755629
CAS No.: 1340973-98-9
M. Wt: 305.4
InChI Key: BFJIFBPCKINSMN-UHFFFAOYSA-N
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Description

2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a butylphenyl group.

Scientific Research Applications

2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in the treatment of bacterial infections and inflammatory diseases.

    Industry: Used in the development of new materials and chemical processes

Future Directions

While specific future directions for “2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide” are not available, research into similar compounds continues to be a significant area of interest. For instance, new series of pyridine-3-sulfonamides are being synthesized and evaluated for their potential as antifungal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 4-butylaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide involves the inhibition of specific enzymes or receptors in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butylphenyl group can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target enzymes or receptors .

Properties

IUPAC Name

2-(4-butylanilino)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-2-3-5-12-7-9-13(10-8-12)18-15-14(21(16,19)20)6-4-11-17-15/h4,6-11H,2-3,5H2,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJIFBPCKINSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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